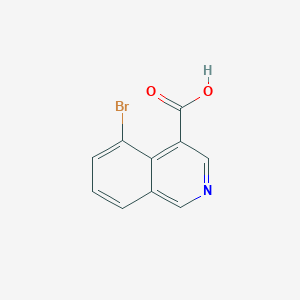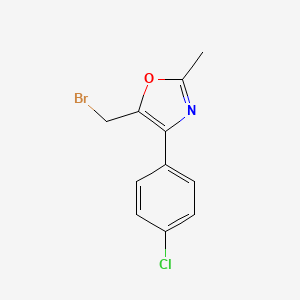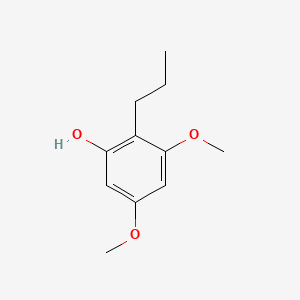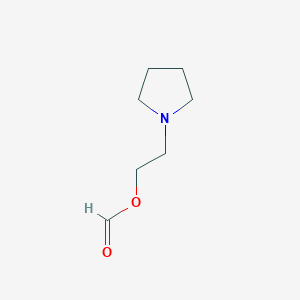
1-Pyrrolidineethanol,formate(ester)(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyrrolidineethanol, formate (ester) (9CI) is a chemical compound with the molecular formula C7H13NO3 It is an ester derivative of 1-pyrrolidineethanol and formic acid
准备方法
Synthetic Routes and Reaction Conditions
1-Pyrrolidineethanol, formate (ester) (9CI) can be synthesized through the esterification reaction between 1-pyrrolidineethanol and formic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 1-pyrrolidineethanol, formate (ester) (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反应分析
Types of Reactions
1-Pyrrolidineethanol, formate (ester) (9CI) undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 1-pyrrolidineethanol and formic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce 1-pyrrolidineethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 1-Pyrrolidineethanol and formic acid.
Reduction: 1-Pyrrolidineethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Pyrrolidineethanol, formate (ester) (9CI) has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Chemical Research: It is utilized in studying esterification and hydrolysis reactions, providing insights into reaction mechanisms and kinetics.
作用机制
The mechanism of action of 1-pyrrolidineethanol, formate (ester) (9CI) involves its interaction with specific molecular targets, depending on its application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.
相似化合物的比较
1-Pyrrolidineethanol, formate (ester) (9CI) can be compared with other ester derivatives of 1-pyrrolidineethanol, such as:
1-Pyrrolidineethanol, acetate (ester): Similar in structure but with an acetate group instead of a formate group.
1-Pyrrolidineethanol, propionate (ester): Contains a propionate group, leading to different chemical properties and reactivity.
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
2-pyrrolidin-1-ylethyl formate |
InChI |
InChI=1S/C7H13NO2/c9-7-10-6-5-8-3-1-2-4-8/h7H,1-6H2 |
InChI 键 |
YFZWNECOESTBQL-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCOC=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Phenylsulfanyl-[1,3]dioxolan-2-one](/img/structure/B8658348.png)
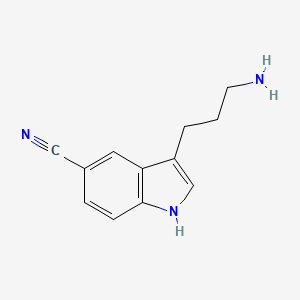
![1-[3-Methoxy-4-(methylsulfonylamino)phenyl]ethyl amine](/img/structure/B8658358.png)
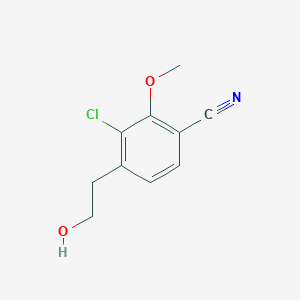
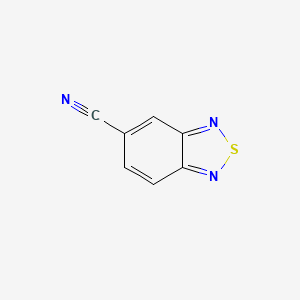

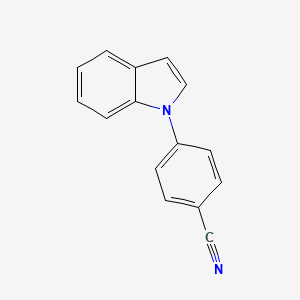
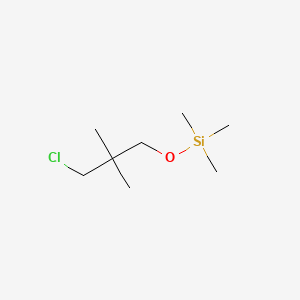
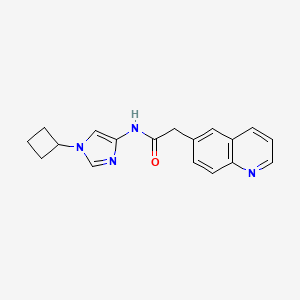
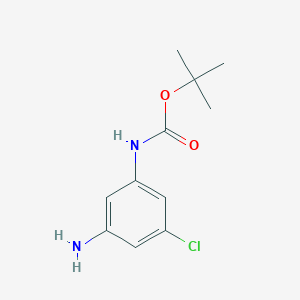
![1H,2H,3H-Benzo[G]indole](/img/structure/B8658439.png)
